(4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone
Description
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-8-9(17)4-5-10(11)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDABXPVXFBBCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone, with the chemical formula C13H15F3N2O and CAS number 1254054-86-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and an amino group on the phenyl moiety. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a valuable pharmacophore in drug design.
Research indicates that compounds similar to this compound interact with metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors are implicated in various central nervous system (CNS) disorders, including anxiety and schizophrenia. The compound may act as a positive allosteric modulator (PAM) of mGluR5, enhancing glutamate signaling without direct agonist activity .
2. Pharmacological Studies
In vitro studies demonstrate that compounds with similar structures exhibit significant pharmacological effects:
- Anxiolytic Effects : Compounds targeting mGluR5 have shown anxiolytic-like activity in rodent models, suggesting potential for treating anxiety disorders .
- Antipsychotic Potential : The modulation of mGluR5 has been linked to antipsychotic effects, with certain derivatives reversing amphetamine-induced hyperlocomotion in animal models .
Case Studies
Recent studies have highlighted the biological activity of related compounds:
- Study on mGluR Modulators : A study identified several novel mGluR5 PAMs that demonstrated efficacy in rodent models for anxiety and schizophrenia. These compounds were characterized by their ability to enhance receptor activity without directly activating the receptor .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that the introduction of a trifluoromethyl group significantly increased potency against specific targets, including 5-hydroxytryptamine uptake inhibition .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C13H15F3N2O |
| Molecular Weight | 270.27 g/mol |
| CAS Number | 1254054-86-8 |
| Melting Point | Not specified |
| Binding Affinity to mGluR5 | High (specific values not provided) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone with structurally related compounds, emphasizing differences in substituents, biological targets, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Selected Methanone Derivatives
Key Comparative Analysis
Structural Variations and Biological Activity
- Aromatic Substituents :
- The trifluoromethyl (-CF₃) group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to bromo or chloro substituents (e.g., in and ) . This property is advantageous for CNS drugs requiring blood-brain barrier penetration.
- For example, F13714’s 5-HT₁ₐ agonist activity is attributed to its pyridine-methylamino substituents .
Heterocyclic Amine Modifications Replacing piperidine with piperazine (e.g., in ) or morpholine (e.g., (4-Amino-2-CF₃-phenyl)morpholin-4-yl-methanone, CAS 919278-28-7 ) alters basicity and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced solubility but reduced CNS activity due to increased polarity.
Pharmacological Profiles ADX47273 () demonstrates that oxadiazole-containing methanones can target metabotropic glutamate receptors (mGluR5), suggesting that the target compound’s structure could be tailored for similar allosteric modulation. Compound 40 () highlights the importance of pyridine ring substitutions in 5-HT₁ₐ agonism, implying that the target compound’s amino-CF₃-phenyl group may similarly optimize receptor interactions.
Synthetic Strategies
- The target compound and analogs (e.g., ) are synthesized via carbodiimide-mediated coupling of carboxylic acids with amines, a versatile method for introducing structural diversity. Modifying the carboxylic acid component (e.g., thiophene-2-carboxylic acid in ) allows systematic exploration of structure-activity relationships (SAR) .
Research Implications and Gaps
- Target Compound: While its high purity is documented , pharmacological data (e.g., receptor binding, toxicity) are absent in the provided evidence.
- Contradictions: Structural analogs exhibit divergent targets (e.g., mGluR5 vs. 5-HT₁ₐ), underscoring the sensitivity of pharmacological outcomes to minor structural changes.
- Safety: Compounds like (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone () highlight irritant risks, suggesting the need for rigorous safety profiling of the target compound.
Preparation Methods
General Synthetic Strategy
The synthesis of (4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone typically involves:
- Preparation or acquisition of a suitably substituted aromatic amine bearing the trifluoromethyl group.
- Formation of the amide linkage between the aromatic amine and a piperidinyl-containing acyl component.
- Functional group transformations to install or reveal the amino group on the aromatic ring.
- Purification and isolation of the target compound, often as salts or monohydrates for stability.
Key Preparation Routes
Amide Bond Formation via Acyl Chloride or Activated Esters
A common approach involves converting the carboxylic acid derivative of the piperidine moiety into an acyl chloride, which is then coupled with the aromatic amine:
- Step 1: Hydrolysis of ester precursors to the corresponding carboxylic acids.
- Step 2: Conversion of carboxylic acids to benzoyl chlorides by refluxing with thionyl chloride.
- Step 3: Coupling of benzoyl chlorides with the aromatic amine using Schotten-Baumann conditions or coupling reagents such as HATU in the presence of bases like DIPEA.
This method is supported by the synthesis of related benzamide derivatives and is adaptable to the trifluoromethyl-substituted aromatic amines.
Use of Piperidin-1-yl Carbonyl Intermediates
Some routes start from piperidin-1-yl carbonyl derivatives, which are reacted with substituted aromatic amines:
- The piperidine ring is functionalized with an acyl group (methanone).
- The aromatic amine, bearing the trifluoromethyl group and amino substituent, is coupled under amide bond-forming conditions.
- This approach benefits from the availability of 4-aminophenyl trifluoromethyl derivatives and piperidinyl intermediates.
Patents describe processes where the compound is prepared by treating a solved compound with acids to form salts or monohydrates, enhancing isolation and purity.
Multi-step Synthesis from Oxoacetic Acid and Piperidine Derivatives
An elaborate eight-step synthesis starting from oxoacetic acid monohydrate has been reported, involving:
- Condensation with amines to form intermediates.
- Reductive amination and protection steps.
- Reaction with arylmagnesium bromide reagents bearing trifluoromethyl substituents.
- Subsequent deprotection and coupling to form the piperidinyl methanone structure.
This route is efficient and allows for incorporation of the trifluoromethylphenyl group and piperidine ring in a controlled manner.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester hydrolysis | Aqueous 2N LiOH, THF/MeOH (1:1), RT, overnight | 77-99 | Conversion to carboxylic acid precursor |
| Acyl chloride formation | Thionyl chloride, reflux in dichloroethane | Not specified | Formation of benzoyl chloride intermediate |
| Amide coupling | HATU, DIPEA, dry DMF, RT, 1.5-4 h | 50-70 | Coupling aromatic amine and acyl chloride or acid |
| Deprotection (if applicable) | 1M BBr3, dry CH2Cl2, −10 to 0 °C, then RT, 1-6.5 h | 48-59 | For removal of protecting groups |
| N-alkylation (piperidine ring) | K2CO3, acetonitrile, RT, 4-5 h | 19-69 | Alkylation of piperidine nitrogen with substituted amines |
| Reductive amination | Na(AcO)3BH, AcOH, DCE | 41-71 | Formation of secondary amines |
These conditions are derived from various synthetic schemes involving similar piperidinyl benzamide compounds and are adaptable to the target compound.
Supporting Research Findings
- The trifluoromethyl group significantly influences the compound's reactivity and biological activity, necessitating careful control of reaction conditions to avoid side reactions.
- Salt and monohydrate formation are critical for isolating pure, stable forms of the compound, as described in patent literature.
- The use of protecting groups such as tert-butoxycarbonyl (Boc) on amines allows selective functionalization and improved yields in multi-step syntheses.
- N-alkylation of piperidine nitrogen with substituted aromatic amines or intermediates is a key step to assemble the final molecular architecture.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Acyl chloride coupling | Hydrolysis → Acyl chloride → Amide coupling | Straightforward, high purity salts | Requires handling of reactive acyl chlorides |
| Multi-step synthesis from oxoacetic acid | Condensation → Reductive amination → Grignard reaction → Deprotection | Efficient incorporation of trifluoromethyl group | Multi-step, requires careful purification |
| N-alkylation of piperidine derivatives | Alkylation with aromatic amines | Versatile for analog synthesis | Variable yields, needs optimization |
Q & A
Q. What are the optimal synthetic routes for (4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Acylation of 4-amino-2-trifluoromethylbenzene with a piperidine-derived carbonyl precursor under reflux conditions using a catalyst like DCC (dicyclohexylcarbodiimide) .
- Step 2 : Cyclization or coupling reactions to stabilize the piperidine-methanone scaffold. Temperature control (60–80°C) and anhydrous solvents (e.g., DMF) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Key Data : Yields range from 45–70% depending on solvent choice and catalyst efficiency .
Q. How can the structural integrity of synthesized batches be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for F coupling) and piperidine ring protons (δ 1.5–3.5 ppm) .
- IR : Stretching vibrations for the carbonyl group (C=O, ~1680 cm) and NH (3300–3500 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 329.12 .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC values .
- Enzyme inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays .
- Solubility : Determine logP values using shake-flask methods (expected logP ~2.8 due to trifluoromethyl hydrophobicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core modifications : Replace the trifluoromethyl group with Cl, Br, or CFO to assess electronic effects on target binding .
- Piperidine substitutions : Introduce methyl or ethyl groups to the piperidine nitrogen to evaluate steric effects on pharmacokinetics .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like serotonin receptors or kinases .
- Data analysis : Compare IC shifts (>2-fold) to prioritize derivatives for in vivo testing .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding interactions .
- Metabolic stability : Perform microsomal incubation (human liver microsomes) to assess if metabolite interference explains discrepancies .
Q. How can target engagement be confirmed in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding in live cells .
- Photoaffinity labeling : Incorporate a photoactive group (e.g., diazirine) into the compound to crosslink with target proteins for identification via SDS-PAGE .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (K, k/k) using immobilized recombinant targets .
Method Development Questions
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm) with mobile phase (0.1% formic acid in acetonitrile/water) for separation. Monitor transitions m/z 329.12 → 214.08 (quantifier) and 329.12 → 152.05 (qualifier) .
- Calibration curve : Linear range 1–1000 ng/mL (R >0.99) with LOD 0.3 ng/mL .
Q. How can synthetic impurities be identified and controlled?
- Methodological Answer :
- HPLC-DAD : Use a gradient method (10–90% acetonitrile in 20 min) to detect byproducts (e.g., unreacted amine starting material) .
- QbD (Quality by Design) : Apply DOE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) and reduce impurity levels to <0.15% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
